molecular formula C12H12FNO2 B1468816 (2E)-3-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one CAS No. 1344826-85-2

(2E)-3-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one

Cat. No.: B1468816
CAS No.: 1344826-85-2
M. Wt: 221.23 g/mol
InChI Key: LLKBBBWTIKSQOY-AATRIKPKSA-N
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Description

(2E)-3-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of azetidines

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

In biological research, azetidine derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

Industry

In the industrial sector, azetidine derivatives can be used in the production of polymers, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the azetidine ring.

    Formation of the Prop-2-en-1-one Moiety: This can be accomplished through aldol condensation reactions involving suitable aldehydes and ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyazetidinyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to corresponding alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (2E)-3-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    3-Fluoro-4-phenylbut-3-en-2-one: A structurally similar compound with a different ring system.

Uniqueness

The uniqueness of (2E)-3-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other azetidine derivatives.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-11-4-2-1-3-9(11)5-6-12(16)14-7-10(15)8-14/h1-6,10,15H,7-8H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKBBBWTIKSQOY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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